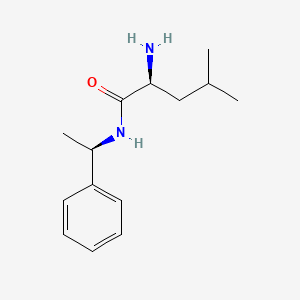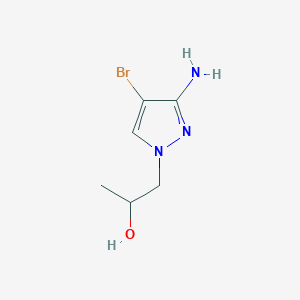
3-(Bromomethyl)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)decane is an organic compound with the molecular formula C11H23Br It is a brominated alkane, where a bromomethyl group is attached to the third carbon of a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)decane typically involves the bromination of 3-methyldecane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{C10H21CH3} + \text{Br2} \rightarrow \text{C10H21CH2Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)decane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH-), cyanide (CN-), or an alkoxide (RO-). [ \text{C10H21CH2Br} + \text{Nu}^- \rightarrow \text{C10H21CH2Nu} + \text{Br}^- ]
Common Reagents and Conditions:
Hydroxide Ions (OH-): Typically used in aqueous or alcoholic solutions.
Cyanide Ions (CN-): Often used in the form of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Alkoxides (RO-): Used in alcoholic solvents corresponding to the alkoxide.
Major Products:
Alcohols: When reacted with hydroxide ions.
Nitriles: When reacted with cyanide ions.
Ethers: When reacted with alkoxides.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)decane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The primary mechanism of action for 3-(Bromomethyl)decane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds, replacing the carbon-bromine bond.
Comparación Con Compuestos Similares
1-Bromodecane: Similar in structure but with the bromine atom attached to the first carbon.
2-Bromodecane: Bromine atom attached to the second carbon.
3-Chloromethyldecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-(Bromomethyl)decane is unique due to the position of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it undergoes. The presence of the bromomethyl group allows for specific synthetic transformations that are not possible with other isomers.
Propiedades
Fórmula molecular |
C11H23Br |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
3-(bromomethyl)decane |
InChI |
InChI=1S/C11H23Br/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |
Clave InChI |
HXWLQRAVUCMLHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/no-structure.png)


![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)


![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)

![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)


